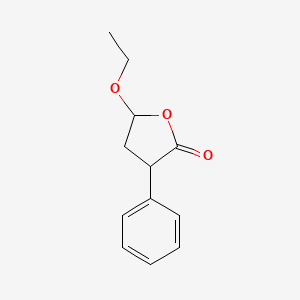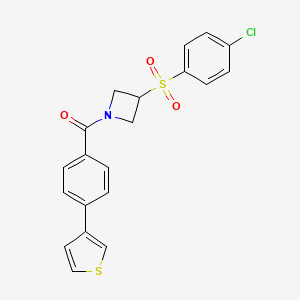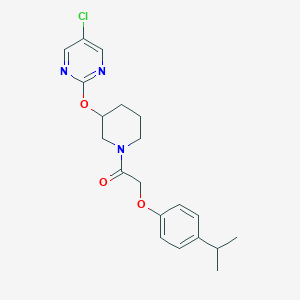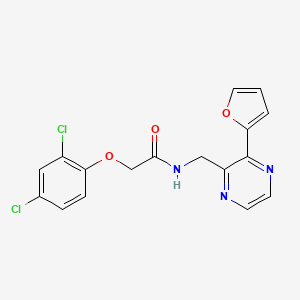![molecular formula C23H25NO4 B2782747 2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2361635-03-0](/img/structure/B2782747.png)
2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoindole group, and a carboxylic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxyphenylacetic acid, a related compound, can be prepared by esterification with dimethyl carbonate using a mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, carboxylic acids can react with bases to form salts and water, a process known as neutralization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Methoxyphenylacetic acid, a related compound, is described as pale yellow or off-white colored flakes that severely irritate skin and eyes .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Novel Derivatives Synthesis
Research into indole and benzimidazole derivatives, such as those synthesized from indole carboxylic acids, reveals the chemical versatility and potential applications of these compounds in developing new chemical entities (Xin-ying Wang et al., 2016) here.
Fluorescent Labeling
Methoxy-indole derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, highlighting their usefulness in biomedical analysis (Junzo Hirano et al., 2004) here.
Photocleavage and Stability
Photocleavage Efficiency
Studies on the photocleavage of nitroindolines, influenced by methoxy substitution, indicate the potential of methoxy-substituted compounds in developing photolabile precursors for releasing active molecules upon light exposure (G. Papageorgiou et al., 2000) here.
Antibacterial Activity
Antibacterial Applications
The synthesis of cephalosporins with methoxycarbonylmethylene groups, exhibiting significant Gram-positive antibacterial activity, demonstrates the potential of incorporating methoxy groups into antibiotics to enhance their efficacy (C. U. Kim et al., 1984) here.
Organophosphorus Compounds Synthesis
Organophosphorus Synthesis
Research into the synthesis of diazaphospholines from hydrazones, involving methoxyphenyl compounds, opens avenues for the development of novel organophosphorus compounds with potential applications in various fields of chemistry (A. El‐Barbary et al., 1981) here.
Isoxazole and Oxazole Derivatives
Controlled Isomerization
The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isomerization highlights the role of methoxy groups in facilitating chemical transformations and the potential for developing novel compounds (A. V. Serebryannikova et al., 2019) here.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives show inhibitory activity against certain viruses by interacting with specific proteins .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly, depending on the specific derivative and target.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-18-12-10-16(11-13-18)15-24-20(17-7-3-2-4-8-17)23(22(26)27)14-6-5-9-19(23)21(24)25/h2-4,7-8,10-13,19-20H,5-6,9,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBYVHKTNANQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

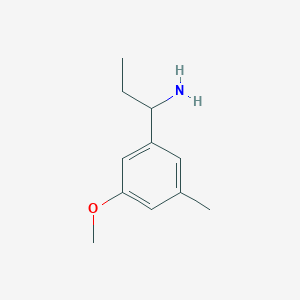
![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)
![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)
![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)
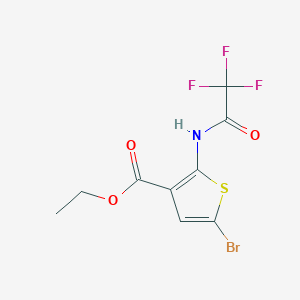
![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2782678.png)

